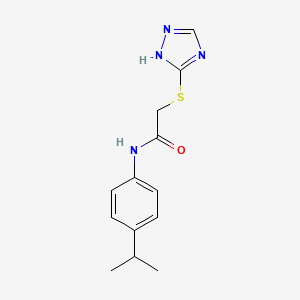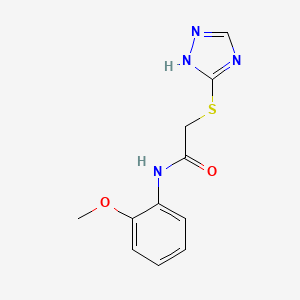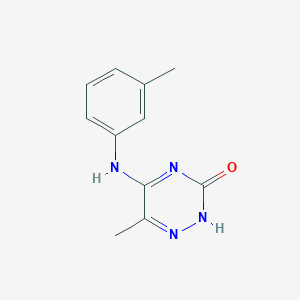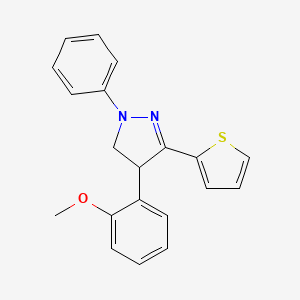
N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an isopropyl group and a triazole ring attached via a sulfanyl linkage
Mecanismo De Acción
Target of Action
Enamine_002915, also known as SR-01000033537-1, HMS1402E11, AP-853/43368035, N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, or SR-01000033537, is a complex compound. It’s part of enamine’s collection, which includes compounds that target a broad diversity of biological targets .
Mode of Action
Enamines are known to be reactive intermediates in various enzymatic processes . They can form via the reaction of amines and carbonyl compounds, a process that can be accelerated by acids . Hydrogen bond acceptors can facilitate enamine formation through their strong hydrogen bonding interaction with the water generated in the reaction .
Biochemical Pathways
Enamines and imines, such as 2-aminoacrylate (2aa), are reactive metabolites produced as short-lived intermediates in a number of enzymatic processes . These reactive molecules are prevalent in ubiquitous biochemical pathways, particularly those central to amino acid metabolism .
Pharmacokinetics
Enamine offers in vitro adme services, providing accurate and valuable information important in the early stages of drug discovery and development . The compounds in Enamine’s Advanced Collection, which Enamine_002915 may be part of, have lead-like properties with MW ≤ 350, cLogP ≤ 3, and rotB ≤ 7 .
Result of Action
Enamines and imines are known to be reactive intermediates in various enzymatic processes . Their inherent reactivity can lead to the disruption of the metabolic network if left unchecked .
Action Environment
It’s known that the reaction rates and equilibria of enamine formation can be influenced by acids and hydrogen bond acceptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiolating agents such as thiourea or thiols.
Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with 4-isopropylphenyl acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated products and modified triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- N-(4-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- N-(4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
Uniqueness
N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its hydrophobicity and steric interactions. This can result in different biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9(2)10-3-5-11(6-4-10)16-12(18)7-19-13-14-8-15-17-13/h3-6,8-9H,7H2,1-2H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWQCKAQVVUQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5191377.png)



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5191402.png)
![2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide](/img/structure/B5191418.png)


![4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5191442.png)
![[4-(2-Methoxycyclohexyl)piperazin-1-yl]-phenylmethanone](/img/structure/B5191448.png)

![ethyl 1-[(2,8-dimethyl-4-quinolinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5191463.png)
![2-{3-[3-(2,6-dimethyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5191473.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191480.png)
